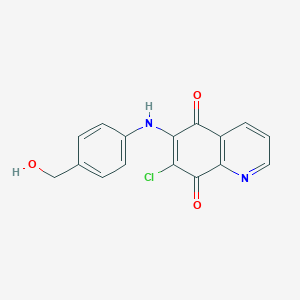
RET agonist Q525
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RET agonist Q525 is a selective small-molecule agonist of the RET receptor tyrosine kinase. It is known for its ability to activate RET signaling pathways, which are crucial for the development and maintenance of the nervous system. This compound has shown promise in preventing photoreceptor neuron loss in the retina, making it a potential therapeutic candidate for neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RET agonist Q525 involves the structural modification of a parent compound, Q121The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques. This includes the optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification methods such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
RET agonist Q525 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can modify the quinoline structure, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions are various quinoline derivatives, which can be further modified to enhance their biological activity and selectivity towards the RET receptor .
Scientific Research Applications
RET agonist Q525 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of quinoline derivatives.
Biology: Investigated for its role in activating RET signaling pathways and its effects on neuronal health.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as retinitis pigmentosa.
Industry: Potential use in the development of drugs targeting RET-related pathways
Mechanism of Action
RET agonist Q525 exerts its effects by binding to the RET receptor tyrosine kinase, leading to its activation. This activation triggers downstream signaling pathways, including the AKT and extracellular signal-regulated kinase pathways, which are involved in cell survival and proliferation. The compound’s ability to activate RET signaling is independent of the GDNF family receptor alpha 1, making it a unique tool for studying RET-related biology .
Comparison with Similar Compounds
Similar Compounds
Q121: The parent compound of Q525, which also activates RET signaling but is dependent on GDNF family receptor alpha 1.
Other Quinoline Derivatives: Various quinoline derivatives that have been studied for their biological activity and potential therapeutic applications
Uniqueness of RET Agonist Q525
This compound is unique due to its ability to activate RET signaling independently of GDNF family receptor alpha 1. This property makes it a valuable tool for studying RET-related pathways and developing therapeutic agents targeting neurodegenerative diseases .
Properties
Molecular Formula |
C16H11ClN2O3 |
|---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
7-chloro-6-[4-(hydroxymethyl)anilino]quinoline-5,8-dione |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-14(19-10-5-3-9(8-20)4-6-10)15(21)11-2-1-7-18-13(11)16(12)22/h1-7,19-20H,8H2 |
InChI Key |
FKTXGYUFKHBCIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)NC3=CC=C(C=C3)CO)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10824060.png)

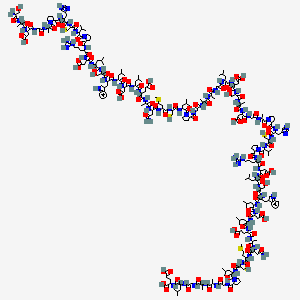
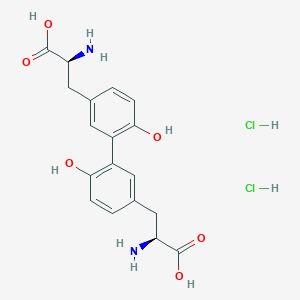
![N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B10824091.png)
![methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B10824096.png)
![7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10824098.png)
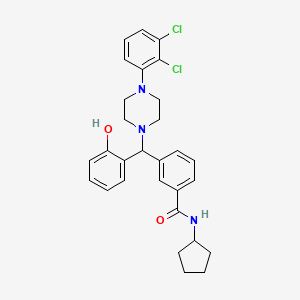
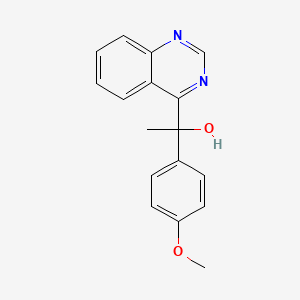
![azane;[(2S)-1-bromo-3-phosphonooxypropan-2-yl] 10-phenyldecanoate](/img/structure/B10824117.png)

![4-(Benzyloxy)-3,3-diethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B10824127.png)

![3-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10824142.png)
